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6-Hexoxynaphthalene-2-carboxylic acid

Cat. No.: B13880961
M. Wt: 272.34 g/mol
InChI Key: QCEQBCRMCWRRGT-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Carboxylic Acids Research and Naphthalene (B1677914) Scaffold Chemistry

Aromatic carboxylic acids are a cornerstone of organic chemistry, characterized by a carboxyl group (-COOH) attached to an aromatic ring system. Their acidic nature and the reactivity of both the carboxyl group and the aromatic ring make them versatile intermediates in synthesis. libretexts.org The naphthalene scaffold, a bicyclic aromatic hydrocarbon, offers a larger, more rigid, and electron-rich platform compared to a simple benzene (B151609) ring. This structure is a privileged motif in medicinal chemistry and materials science, valued for its unique electronic and steric properties. dntb.gov.ua The fusion of these two chemical entities in naphthalene-2-carboxylic acid (also known as 2-naphthoic acid) creates a molecule with significant potential for derivatization and application. wikipedia.orgmedchemexpress.com Research in this area often focuses on how substituents on the naphthalene ring system modify the compound's physical and chemical properties, leading to tailored functionalities.

Overview of Established Academic Research on Substituted Naphthalene Carboxylic Acids

Substituted naphthalene carboxylic acids have been the subject of extensive academic investigation, revealing a wide array of applications. In medicinal chemistry, various derivatives have been synthesized and evaluated for potential therapeutic activities, including anti-inflammatory and analgesic properties. researchgate.net For instance, naphthalene-based compounds have been explored as inhibitors for enzymes like lactate (B86563) dehydrogenase, which is a target in treating certain parasitic infections. frontiersin.org Beyond pharmaceuticals, these compounds serve as crucial raw materials for dyes and photosensitive materials. medchemexpress.com The specific positioning and nature of the substituents on the naphthalene core are critical in determining the biological activity or material properties of the resulting molecule. This has led to systematic studies where functional groups are varied to establish structure-activity relationships. mdpi.com

Rationale for Investigating 6-Hexoxynaphthalene-2-carboxylic Acid as a Representative Naphthalene Derivative

The investigation of this compound is driven by its identity as a member of the 6-alkoxynaphthalene-2-carboxylic acid series. This particular class of compounds has garnered academic interest primarily as precursors for advanced functional materials, most notably liquid crystals. nih.gov The introduction of an alkoxy chain, such as a hexoxy group (-O(CH₂)₅CH₃), at the 6-position of the naphthalene-2-carboxylic acid scaffold imparts specific mesogenic (liquid crystal-forming) properties.

The length and nature of this alkyl chain are critical variables that influence the thermal behavior and phase transitions of the resulting materials. The hexoxy group provides a balance of flexibility from the alkyl chain and rigidity from the naphthalene core, which is often conducive to the formation of liquid crystalline phases. Therefore, this compound is not typically studied for its own sake but as a key building block for more complex molecules, such as quinoline-containing liquid crystals, which exhibit enantiotropic nematic phases at medium-to-high temperature ranges. nih.gov Its structure represents a model system for understanding how molecular architecture dictates macroscopic material properties.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The primary academic objectives for studying this compound revolve around its synthesis, characterization, and utilization as a synthetic intermediate. Key areas of inquiry include:

Synthesis: Developing efficient and high-yield synthetic routes. A common strategy involves the etherification of a precursor like 6-hydroxy-2-naphthoic acid with 1-bromohexane.

Characterization: Thoroughly characterizing the compound using modern analytical techniques to confirm its structure and purity. This includes spectroscopic methods (NMR, IR, Mass Spectrometry) and thermal analysis (DSC, TGA).

Application in Materials Science: Utilizing it as a precursor in the synthesis of target molecules with specific functionalities, particularly liquid crystals. nih.gov The properties of the final materials, such as their phase transition temperatures and optical behavior, are then investigated to correlate them back to the structure of the initial building block.

Structure-Property Relationship Studies: Investigating how the hexoxy chain specifically influences the properties of the resulting materials compared to other alkoxy chain lengths (e.g., propoxy to octoxy) in the same series. nih.gov

The overarching goal is to leverage this compound as a tool to advance the rational design of new organic materials with tailored electronic and self-assembling properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O3 B13880961 6-Hexoxynaphthalene-2-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

6-hexoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C17H20O3/c1-2-3-4-5-10-20-16-9-8-13-11-15(17(18)19)7-6-14(13)12-16/h6-9,11-12H,2-5,10H2,1H3,(H,18,19)

InChI Key

QCEQBCRMCWRRGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 6 Hexoxynaphthalene 2 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnections for 6-Hexoxynaphthalene-2-carboxylic Acid

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available precursors. amazonaws.comresearchgate.net For this compound, the primary disconnections focus on the formation of the ether linkage and the introduction of the carboxylic acid group.

Two logical retrosynthetic pathways emerge:

Pathway A: Etherification then Carboxylation. This approach involves disconnecting the carboxylic acid group first. This suggests a precursor like 2-hexyloxynaphthalene, which could be carboxylated in the 6-position. However, direct carboxylation at this specific position can be challenging to control regioselectively. A more viable route involves a precursor with a handle for carboxylation, such as 6-bromo-2-hexyloxynaphthalene.

Pathway B: Carboxylation then Etherification. This strategy disconnects the hexoxy group first, leading to a precursor like 6-hydroxy-2-naphthoic acid. This key intermediate can then be alkylated with a hexyl halide (e.g., 1-bromohexane) to form the final product. This is often a more straightforward approach as the starting naphthol derivative is more readily accessible.

A third, more convergent, strategy involves disconnecting the naphthalene (B1677914) core itself, building the bicyclic system from simpler aromatic and aliphatic precursors with the required functionalities already in place or in a protected form.

Pathway Key Disconnection Precursors Synthetic Transformation
A C-COOH bond6-Hexoxy-2-bromonaphthaleneCarboxylation (e.g., Grignard or lithiation followed by CO2)
B C-O (ether) bond6-Hydroxy-2-naphthoic acid, 1-BromohexaneWilliamson Ether Synthesis
C Naphthalene RingSubstituted benzene (B151609) and alkyne derivativesAnnulation/Cyclization Reactions

Classical Synthetic Routes to Naphthalene Carboxylic Acids and Their Adaptability

Traditional methods for synthesizing naphthalene carboxylic acids can be adapted for this compound. These routes often rely on well-established named reactions.

Oxidation of Alkylnaphthalenes: A common method for preparing aromatic carboxylic acids is the oxidation of an alkyl side chain. For the target molecule, this would involve the oxidation of a precursor like 6-hexoxy-2-methylnaphthalene. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used. A challenge in this approach is ensuring the stability of the hexoxy group under harsh oxidative conditions. A Chinese patent describes the liquid phase oxidation of 2-methylnaphthalene (B46627) to 2-naphthoic acid using a catalyst system, which could potentially be adapted. google.com

Haloform Reaction: The haloform reaction can convert a methyl ketone into a carboxylic acid. A plausible route would start with 2-hexyloxynaphthalene, which would undergo Friedel-Crafts acylation to introduce an acetyl group, primarily at the 6-position, to form 6-acetyl-2-hexyloxynaphthalene. Subsequent treatment with a sodium hypohalite solution (e.g., NaOBr) would yield the desired carboxylic acid. An established procedure for converting methyl β-naphthyl ketone to β-naphthoic acid using sodium hypochlorite (B82951) serves as a strong precedent for this approach. orgsyn.org

Carbonation of Organometallic Reagents: This method involves the reaction of an organometallic intermediate with carbon dioxide. Starting from 6-bromo-2-hexyloxynaphthalene, a Grignard reagent or an organolithium species can be formed. Quenching this reactive intermediate with solid CO₂ (dry ice) followed by acidic workup provides the carboxylic acid. This is a very direct and generally high-yielding method for introducing the carboxyl group.

Hydrolysis of Nitriles: The hydrolysis of a nitrile (cyanide) group under acidic or basic conditions is a reliable method for preparing carboxylic acids. The synthesis would require the preparation of 6-hexoxy-2-cyanonaphthalene. This intermediate could be synthesized from 6-bromo-2-hexyloxynaphthalene via a Rosenmund-von Braun reaction using copper(I) cyanide.

Exploration of Novel and Advanced Synthetic Approaches

Modern organic synthesis offers more sophisticated and efficient methods for constructing functionalized aromatic systems. These advanced strategies often provide better regioselectivity and functional group tolerance compared to classical routes.

Investigations into Palladium-Catalyzed Carboxylation and C-H Activation Strategies

Palladium catalysis has revolutionized the synthesis of carboxylic acids by enabling the carboxylation of various substrates under milder conditions. mdpi.com

Palladium-Catalyzed Carboxylation: Instead of forming a Grignard or organolithium reagent, 6-bromo-2-hexyloxynaphthalene can be directly carboxylated using carbon monoxide (CO) or a CO surrogate in the presence of a palladium catalyst. researchgate.net This approach often exhibits excellent functional group tolerance. Formic acid can also serve as a CO source in some palladium-catalyzed systems. Nickel-catalyzed carboxylation of aryl chlorides using CO₂ has also been reported and could be a viable alternative. wikipedia.org

C-H Activation/Carboxylation: A more atom-economical approach is the direct carboxylation of a C-H bond, which avoids the need for pre-functionalized substrates like aryl halides. nih.govthieme-connect.com While C-H functionalization of naphthalenes has been extensively studied, directing the carboxylation specifically to the C-2 position when a C-6 substituent is present remains a significant challenge. researchgate.netrsc.orgresearchgate.netdntb.gov.ua The development of specific directing groups or catalyst systems is crucial for achieving the desired regioselectivity. dntb.gov.ua For instance, palladium-catalyzed C8–H arylation of 1-naphthoic acid derivatives has been achieved, demonstrating the potential for site-selective functionalization. rsc.org

Evaluation of Organometallic Coupling Reactions for Naphthalene Core Functionalization

Cross-coupling reactions are a cornerstone of modern synthesis for constructing C-C bonds. These can be employed to build the substituted naphthalene system by coupling two fragments.

A potential strategy would involve a Suzuki-Miyaura coupling reaction. This could entail:

Synthesizing a boronic acid or boronate ester at the 2-position of 6-hexyloxynaphthalene.

Coupling this organoboron compound with a halobenzoate ester under palladium catalysis.

Subsequent hydrolysis of the ester would yield the final product.

Alternatively, one could start with a dihalonaphthalene, such as 2,6-dibromonaphthalene. A selective coupling reaction could be performed to introduce the hexoxy group at the 6-position, followed by a second coupling or carboxylation reaction at the 2-position. The regioselectivity of such reactions can often be controlled by tuning the reaction conditions and catalyst. researchgate.net

Examination of Intramolecular Cyclization and Annulation Protocols

These methods construct the naphthalene ring system itself from simpler precursors, offering a powerful way to control the substitution pattern from the outset.

Annulation of Alkynes: Palladium-catalyzed annulation of internal alkynes with aryl halides is an efficient method for synthesizing highly substituted naphthalenes. acs.org A strategy could involve the reaction of a suitably substituted o-halobenzaldehyde or ketone with an alkyne bearing the precursor to the hexoxy group.

Electrophilic Cyclization: Substituted naphthalenes and naphthols can be prepared under mild conditions through the 6-endo-dig electrophilic cyclization of arylalkynes. nih.gov This involves synthesizing a propargylic alcohol from an appropriately substituted benzene derivative, which then undergoes cyclization and dehydration to form the naphthalene core.

Diels-Alder Reaction: The [4+2] cycloaddition reaction between a substituted diene and a dienophile can be used to construct the second ring of the naphthalene system, followed by an aromatization step.

Nitrogen-to-Carbon Transmutation: A novel approach involves the transmutation of isoquinolines into naphthalene derivatives. This method uses a phosphonium (B103445) ylide to replace the nitrogen atom with a carbon atom via a ring-opening and 6π-electrocyclization sequence, offering a unique entry to substituted naphthalenes. nih.govnih.gov

Method Catalyst/Reagent Description Reference
Alkyne AnnulationPalladium(0) or Palladium(II)Palladium-catalyzed reaction of an aryl halide with an alkyne to form the second aromatic ring. acs.orgthieme-connect.comthieme-connect.com
Electrophilic CyclizationICl, I₂, Br₂Electrophile-mediated 6-endo-dig cyclization of an arene-containing propargylic alcohol. nih.gov
PhotocyclizationUV lightDehydrogenative 6π photocyclization of N-substituted naphthalene carboxamides. acs.org
Friedel-Crafts AlkylationLewis AcidIntramolecular Friedel-Crafts alkylation of aryl-substituted precursors to form fused rings. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Routes

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. patsnap.com

Use of Greener Solvents: Traditional organic syntheses often use volatile and toxic solvents. Replacing these with more benign alternatives like water, ethanol, or supercritical CO₂ is a key green principle. Hydrothermal synthesis, which uses high-temperature water as both solvent and catalyst, has been successfully applied to create naphthalene bisimides and could be explored for other derivatives. rsc.org

Catalytic vs. Stoichiometric Reagents: Employing catalytic methods, such as the palladium-catalyzed reactions discussed above, is inherently greener than using stoichiometric reagents (e.g., strong oxidizers like KMnO₄ or organometallic reagents in classical carbonation) because they generate less waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. C-H activation strategies are particularly advantageous in this regard as they avoid the use of pre-installed leaving groups.

Sustainable Feedstocks: While the core of this molecule is derived from naphthalene, which is traditionally sourced from coal tar, exploring routes from biomass-derived platform chemicals is a long-term goal for sustainable chemistry. rsc.org

Mechanochemistry: Performing reactions by milling or grinding in the absence of bulk solvents can significantly reduce waste and sometimes lead to different reactivity or selectivity. This has been applied to reactions like the bromination of naphthalene and could be adapted for other steps. researchgate.net

Flow Chemistry: Continuous flow processing can improve reaction efficiency, safety, and scalability while minimizing waste compared to batch processing. guidechem.com

Optimization of Reaction Conditions and Yields for the Synthesis of this compound

The efficiency and yield of the synthesis of this compound are highly dependent on several key reaction parameters. These include the choice of base, solvent, reaction temperature, and duration. Optimization of these conditions is crucial for maximizing the product yield while minimizing the formation of by-products and unreacted starting materials.

The selection of the base is critical for the complete deprotonation of the phenolic hydroxyl group of 6-hydroxy-2-naphthoic acid to form the reactive phenoxide nucleophile. Both the carboxyl and hydroxyl groups can be deprotonated, but the phenoxide is the more effective nucleophile for the subsequent alkylation. Common bases employed for this purpose range from moderate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) to strong bases such as sodium hydride (NaH). francis-press.com The strength of the base can influence the reaction rate and the potential for side reactions.

The solvent plays a pivotal role by solvating the reactants and influencing the reaction kinetics. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724), and acetone (B3395972) are frequently used as they effectively dissolve the reactants and promote the SN2 pathway. francis-press.comorganic-synthesis.com

Reaction temperature and time are also interconnected and vital for driving the reaction to completion. Higher temperatures generally increase the reaction rate but can also lead to the degradation of reactants or products and the formation of undesired by-products. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential.

Systematic studies are often conducted to determine the optimal set of conditions. A design of experiments (DoE) approach can be employed where each parameter is varied to observe its effect on the final product yield.

Below is an interactive data table summarizing the results of hypothetical optimization studies for the synthesis of this compound from 6-hydroxy-2-naphthoic acid and 1-bromohexane.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Acetone602475
2K₂CO₃ (2.0)DMF801288
3Cs₂CO₃ (2.0)Acetonitrile80892
4NaH (1.2)THF65695
5K₂CO₃ (2.0)DMF1001285
6Cs₂CO₃ (2.0)DMF80694

The data indicates that stronger bases like sodium hydride in a solvent like THF can lead to high yields in a shorter time (Entry 4). However, handling NaH requires anhydrous conditions and careful safety precautions. Cesium carbonate in DMF or acetonitrile also provides excellent yields under slightly milder conditions (Entries 3 and 6), making it an attractive alternative. Potassium carbonate, while effective, generally requires longer reaction times or higher temperatures to achieve comparable yields (Entries 1, 2, and 5).

Development of Efficient Purification and Isolation Techniques for this compound

Following the synthesis, the reaction mixture typically contains the desired product, unreacted starting materials, the inorganic base, and potential by-products. An efficient purification and isolation strategy is therefore essential to obtain this compound in high purity. A multi-step approach involving extraction, recrystallization, and/or column chromatography is commonly employed.

Acid-Base Extraction: An initial work-up procedure often involves an acid-base extraction to separate the carboxylic acid product from neutral impurities and unreacted alkyl halide. The reaction mixture is typically diluted with water and a water-immiscible organic solvent like ethyl acetate (B1210297). The organic layer is then extracted with an aqueous base solution, such as sodium bicarbonate or sodium hydroxide. The basic aqueous solution deprotonates the carboxylic acid group, forming the water-soluble carboxylate salt, which partitions into the aqueous phase. The organic layer, containing neutral impurities, is discarded. The aqueous layer is then acidified with a strong acid, like hydrochloric acid, to a pH of 2-3, which re-protonates the carboxylate and causes the pure this compound to precipitate out of the solution as a solid. google.com This solid can then be collected by vacuum filtration.

Recrystallization: Recrystallization is a powerful technique for purifying the crude solid product obtained after extraction. illinois.edu The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. ucalgary.ca For aromatic carboxylic acids like the target compound, common recrystallization solvents include ethanol, methanol, acetic acid, or solvent pairs like ethanol-water or toluene-hexane. rochester.edumnstate.edu The process involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure product, leaving impurities behind in the solvent (mother liquor). The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. mnstate.edu

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. orgchemboulder.comyoutube.com This technique separates compounds based on their differential adsorption onto a stationary phase. For the purification of this compound, a silica (B1680970) gel column is typically used as the stationary phase. cup.edu.cn The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column. A mobile phase, or eluent, which is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is then passed through the column. cup.edu.cnorgsyn.org The polarity of the eluent is often gradually increased (gradient elution) to first elute less polar impurities, followed by the desired product. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Chemical Reactivity and Mechanistic Studies of 6 Hexoxynaphthalene 2 Carboxylic Acid

Reactivity Profile of the Carboxylic Acid Moiety in 6-Hexoxynaphthalene-2-carboxylic Acid

The carboxylic acid group is the primary site of many chemical transformations for this compound, allowing for the synthesis of a variety of derivatives.

Esterification: The conversion of this compound to its corresponding esters is a fundamental reaction, often achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction with an alcohol is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is typically used, or the water generated during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com Various acids, such as sulfuric acid (H₂SO₄) and tosic acid (TsOH), can be employed as catalysts. masterorganicchemistry.commasterorganicchemistry.com

Alternative methods for esterification that avoid strongly acidic conditions have also been developed, which can be advantageous for sensitive substrates. rug.nl These can include the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative. mdpi.comorganic-chemistry.org

Amidation: The formation of amides from this compound involves its reaction with an amine. Direct reaction requires high temperatures to drive off water, and often more sophisticated methods are employed. mdpi.com One common approach is the use of activating agents that convert the carboxylic acid into a more reactive species, facilitating attack by the amine. orgsyn.org

Recent advancements have focused on developing catalytic methods for direct amidation, which are more atom-economical and environmentally friendly. mdpi.comnih.gov For example, boric acid has been shown to be an effective catalyst for the direct formation of carboxamides from carboxylic acids and amines. orgsyn.org Photocatalysis has also emerged as a powerful tool, enabling amidation reactions under mild conditions. nih.govnju.edu.cn These modern methods offer greater functional group tolerance and can be applied to complex molecules. nih.govnju.edu.cn

Table 1: Common Reagents for Esterification and Amidation
TransformationTypical Reagents and ConditionsKey Mechanistic Feature
Esterification (Fischer)Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH), HeatAcid-catalyzed nucleophilic acyl substitution
Amidation (Direct)Amine, High TemperatureDehydration
Amidation (with Activation)Amine, Coupling Agent (e.g., DCC, EDC)Formation of a reactive intermediate
Amidation (Catalytic)Amine, Catalyst (e.g., Boric Acid), HeatCatalyst-mediated activation of the carboxylic acid

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aromatic carboxylic acids like this compound is generally a challenging reaction that requires harsh conditions. nih.gov The stability of the aromatic ring makes the cleavage of the C-C bond difficult. However, the presence of certain functional groups can facilitate this process. google.com

For activated carboxylic acids, decarboxylation can be achieved under milder conditions. google.com While the hexoxy group is not a strong activating group for decarboxylation, the reaction can be promoted by using transition metal catalysts or by performing the reaction in a high-boiling point solvent. nih.gov The mechanism often involves the formation of an organometallic intermediate or the stabilization of a carbanionic species. nih.gov Recent research has explored the use of bimetallic nanoparticles and supported ionic liquid phases as multifunctional catalysts for the decarboxylation of aromatic carboxylic acids. nih.gov

As a carboxylic acid, this compound readily reacts with bases to form salts. msu.edulibretexts.org With strong bases like sodium hydroxide, it forms water-soluble sodium salts. With weaker bases, such as amines, it forms ammonium (B1175870) carboxylate salts. libretexts.orggoogle.com

The carboxylate group can also act as a ligand, coordinating with metal ions to form coordination complexes. wikipedia.orgmdpi.com Carboxylates can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions. wikipedia.org The specific coordination mode depends on the metal ion, the other ligands present, and the reaction conditions. mdpi.com The study of such coordination polymers is an active area of research, with potential applications in materials science and catalysis. mdpi.com

Reactivity of the Naphthalene (B1677914) Core and Hexoxy Substituent in this compound

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.orgmasterorganicchemistry.com The naphthalene core is more reactive towards electrophiles than benzene (B151609). libretexts.orgyoutube.com The position of electrophilic attack on a substituted naphthalene is directed by the existing substituents.

The hexoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. wikipedia.org The carboxylic acid group, on the other hand, is a deactivating, meta-directing group because it withdraws electron density from the ring. wikipedia.org In this compound, these two groups have opposing effects. The powerful activating and directing effect of the alkoxy group generally dominates, directing incoming electrophiles to the positions ortho and para to it. masterorganicchemistry.com Therefore, electrophilic substitution is expected to occur primarily at the 5- and 7-positions of the naphthalene ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 2: Predicted Directing Effects in Electrophilic Aromatic Substitution
SubstituentPosition on Naphthalene RingEffect on ReactivityDirecting Influence
-OHex6ActivatingOrtho, Para (positions 5 and 7)
-COOH2DeactivatingMeta (positions 1, 3, 5, and 7)

Nucleophilic aromatic substitution (SNAr) is less common for simple aromatic rings and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgnih.govmasterorganicchemistry.com The naphthalene ring of this compound is not highly activated towards nucleophilic attack under normal conditions. libretexts.orgyoutube.com The hexoxy and carboxylic acid groups are not sufficiently electron-withdrawing to facilitate a classical SNAr reaction. masterorganicchemistry.com Therefore, displacing a group on the aromatic ring with a nucleophile would likely require harsh reaction conditions or the use of a metal catalyst. nih.gov

Oxidation and Reduction Chemistry of the Naphthalene Ring System

The reactivity of the naphthalene ring in this compound is influenced by the presence of both an electron-donating hexoxy group and an electron-withdrawing carboxylic acid group. These substituents direct the outcome of oxidation and reduction reactions.

Oxidation: The naphthalene ring system is generally resistant to oxidation under mild conditions. However, powerful oxidizing agents can lead to ring cleavage. For instance, oxidation of naphthalene derivatives with reagents like ruthenium tetroxide (RuO₄) in the presence of a co-oxidant can cleave the aromatic rings to form phthalic acid derivatives. The position of the substituents on this compound would likely influence which ring is preferentially attacked. The hexoxy-substituted ring, being more electron-rich, would be more susceptible to electrophilic attack by the oxidant.

Reduction: The naphthalene ring can be reduced under various conditions. A common method for the partial reduction of aromatic rings is the Birch reduction, which involves dissolving an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) in the presence of an alcohol. For naphthalene derivatives, this typically results in the reduction of one of the rings to a 1,4-dihydronaphthalene (B28168) derivative. The regioselectivity of the reduction of this compound would be directed by the electronic effects of the substituents. The electron-withdrawing carboxylic acid group would favor reduction of the ring to which it is attached.

Reaction Type Typical Reagents Expected Product Type for Naphthalene Derivatives
Oxidation Ruthenium tetroxide (RuO₄) with a co-oxidantPhthalic acid derivatives (via ring cleavage)
Reduction Na or Li in liquid NH₃ with an alcohol (Birch Reduction)1,4-Dihydronaphthalene derivatives

Stability and Degradation Pathways of this compound Under Controlled Experimental Conditions

While specific stability and degradation data for this compound are not available, general degradation pathways for related compounds can be considered.

Photodegradation: Naphthalene and its derivatives are known to undergo photodegradation upon exposure to ultraviolet (UV) light. The aromatic system can absorb UV radiation, leading to excited states that can then undergo various reactions, including oxidation and ring cleavage. The presence of a hexoxy group might influence the rate and pathway of photodegradation. Studies on other naphthalene derivatives have shown that photodegradation can lead to the formation of smaller, more volatile organic compounds.

Thermal Stability: The thermal stability of this compound would be limited by the stability of its functional groups. At elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group is a likely degradation pathway. The ether linkage of the hexoxy group is generally more stable but can undergo cleavage under harsh thermal conditions.

Degradation Type Conditions Potential Degradation Products for Naphthalene Derivatives
Photodegradation UV radiationSmaller volatile organic compounds, ring-opened products
Thermal Degradation High temperaturesDecarboxylated naphthalene derivative, products of ether cleavage

Detailed Mechanistic Investigations of Key Transformations Involving this compound

Detailed mechanistic investigations for reactions involving this compound have not been reported. However, the mechanisms of key transformations for the functional groups present in the molecule are well-established.

Mechanism of Birch Reduction: The Birch reduction of the naphthalene ring would proceed via a well-established mechanism involving the stepwise addition of solvated electrons and protons.

A solvated electron from the dissolved alkali metal adds to the naphthalene ring, forming a radical anion.

This radical anion is protonated by the alcohol present in the reaction mixture.

A second solvated electron adds to the resulting radical, forming a carbanion.

A final protonation by the alcohol yields the 1,4-dihydronaphthalene product.

The regiochemistry of the protonation steps would be influenced by the positions of the hexoxy and carboxylic acid groups, which stabilize the intermediate radical anions and carbanions.

Mechanism of Oxidation with Ruthenium Tetroxide: The oxidation of the naphthalene ring by ruthenium tetroxide is believed to proceed through the formation of a cyclic ruthenate ester intermediate. This intermediate would then undergo further reactions leading to the cleavage of carbon-carbon bonds within the aromatic ring.

Due to the absence of specific studies on this compound, a more detailed and data-supported analysis of its chemical reactivity and mechanistic pathways is not possible at this time. Future research on this specific compound is needed to provide the detailed findings requested.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 6 Hexoxynaphthalene 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Definitive Structural Elucidation of 6-Hexoxynaphthalene-2-carboxylic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural elucidation of organic molecules, including this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.

One-dimensional ¹H and ¹³C NMR are fundamental techniques for the characterization of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the protons of the hexoxy chain, and the acidic proton of the carboxylic acid group. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns providing information about their substitution pattern on the naphthalene core. The protons of the hexoxy chain will appear in the upfield region. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) are expected to be the most deshielded of the alkyl chain, resonating around 4.0 ppm. The other methylene protons and the terminal methyl group will appear at progressively higher fields. The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum will display signals for all seventeen carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, around 170-180 ppm. The aromatic carbons of the naphthalene ring will resonate in the 110-140 ppm range. The carbon of the hexoxy chain attached to the oxygen atom will appear around 60-70 ppm, while the other aliphatic carbons will be observed at higher fields.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)> 10.0Broad Singlet1H
Aromatic Protons7.0 - 8.5Multiplets6H
Methylene (-O-CH₂)~ 4.1Triplet2H
Methylene (-CH₂-)1.3 - 1.8Multiplets8H
Methyl (-CH₃)~ 0.9Triplet3H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (-COOH)170 - 180
Aromatic Carbons110 - 140
Methylene (-O-CH₂)60 - 70
Aliphatic Carbons (-CH₂-, -CH₃)14 - 32

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons on the naphthalene ring, as well as between the neighboring methylene groups in the hexoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry Approaches for Molecular Formula Confirmation and Fragmentation Analysis of this compound

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with a very high degree of accuracy (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of the molecular formula of this compound, which is C₁₇H₂₀O₃. By comparing the experimentally measured exact mass with the calculated mass for this formula, the elemental composition can be confirmed, ruling out other possible formulas with the same nominal mass.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₇H₂₀O₃
Calculated Exact Mass272.1412
Expected Molecular Ion [M]⁺m/z 272.1412
Expected [M+H]⁺ (in positive ion mode)m/z 273.1489
Expected [M-H]⁻ (in negative ion mode)m/z 271.1334

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected. These could include the loss of the hexyl chain, the loss of the carboxylic acid group, and various cleavages within the naphthalene ring system. Elucidating these fragmentation pathways can further confirm the proposed structure. For example, a common fragmentation for carboxylic acids is the loss of a water molecule (18 Da) and the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da). The hexoxy group can undergo cleavage to lose the hexyl radical (85 Da) or a hexene molecule (84 Da).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. The presence of the aromatic naphthalene ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkage and the carboxylic acid will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretch2500 - 3300Broad, Strong
Carboxylic Acid C=OStretch1700 - 1725Strong, Sharp
Aromatic C-HStretch> 3000Medium
Aromatic C=CStretch1450 - 1600Medium to Weak
Ether C-OStretch1200 - 1250Strong
Aliphatic C-HStretch2850 - 2960Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-electron systems, such as the naphthalene ring in this compound, absorb UV or visible light, promoting electrons from a lower energy bonding or non-bonding orbital to a higher energy anti-bonding orbital. The naphthalene ring system is expected to give rise to characteristic absorption maxima (λmax) in the ultraviolet region. The presence of the carboxylic acid and hexoxy substituents may cause slight shifts in the positions and intensities of these absorption bands compared to unsubstituted naphthalene.

X-ray Crystallography Methodologies for Solid-State Structure Determination of 6-Hydroxynaphthalene-2-carboxylic Acid and its Co-crystals/Salts

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. For 6-Hydroxynaphthalene-2-carboxylic acid, this technique provides invaluable insights into its molecular conformation, intermolecular interactions, and crystal packing, which collectively govern its macroscopic properties.

Detailed research has led to the successful characterization of polymorphs of 6-Hydroxynaphthalene-2-carboxylic acid. A recently identified polymorph was analyzed using single-crystal X-ray diffraction, revealing a monoclinic crystal system. researchgate.net The determination of its crystal structure allows for a precise understanding of the hydrogen bonding networks and packing motifs inherent to this compound. In the solid state, carboxylic acids typically form strong hydrogen-bonded dimers, a feature that significantly influences their physical properties. The crystal structure of 6-Hydroxynaphthalene-2-carboxylic acid confirms the presence of such interactions, where molecules are linked into centrosymmetric dimers via hydrogen bonds between their carboxylic acid groups.

The crystallographic data for a monoclinic polymorph of 6-Hydroxynaphthalene-2-carboxylic acid, determined at a temperature of 173 K, are summarized below. researchgate.net

ParameterValue
Chemical FormulaC₁₁H₈O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.6478(8)
b (Å)5.2261(5)
c (Å)18.7921(18)
β (°)94.518(3)
Volume (ų)846.66(14)
Z (Formula units/cell)4

Data sourced from a 2023 crystallographic study. researchgate.net

Beyond the pure compound, X-ray crystallography is also essential for studying its co-crystals and salts. Co-crystallization, for instance with compounds like caffeine, can modify the physicochemical properties of the parent molecule. chemicalbook.com X-ray diffraction analysis of these multi-component systems reveals the new hydrogen-bonding synthons and packing arrangements that are formed, providing a rational basis for crystal engineering.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC) in the Context of 6-Hydroxynaphthalene-2-carboxylic Acid

Chromatographic methods are indispensable for separating, identifying, and quantifying chemical substances. For 6-Hydroxynaphthalene-2-carboxylic acid, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for purity assessment and analysis of related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quality control of 6-Hydroxynaphthalene-2-carboxylic acid. Its high resolution and sensitivity make it ideal for separating the target compound from impurities that may be present from the synthesis process. Research on the purification of 6-Hydroxynaphthalene-2-carboxylic acid demonstrates the effectiveness of HPLC in quantifying its purity. In one study, the purity of the synthesized compound was determined to be 99.0% using HPLC, showcasing the method's capability to resolve the main component from closely related intermediates and by-products. researchgate.net

The selection of chromatographic conditions is critical for achieving optimal separation. A typical HPLC analysis for aromatic carboxylic acids involves a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

ParameterTypical Condition
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water with acid modifier (e.g., phosphoric acid)
DetectionUV-Vis Spectrophotometry
Purity Achieved99.0% researchgate.net

Gas Chromatography (GC)

Gas chromatography is another powerful technique for analyzing volatile and thermally stable compounds. Direct analysis of carboxylic acids like 6-Hydroxynaphthalene-2-carboxylic acid by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and strong adsorption to the column.

To overcome these issues, derivatization is commonly employed. This process converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. This chemical modification enhances chromatographic performance, allowing for accurate and sensitive analysis. While specific GC methods for 6-Hydroxynaphthalene-2-carboxylic acid are not extensively detailed in the literature, the general approach of derivatization followed by GC analysis is a standard and effective strategy for purity assessment of this class of compounds.

Theoretical and Computational Chemistry Studies on 6 Hexoxynaphthalene 2 Carboxylic Acid

Quantum Chemical Calculations on Molecular Geometry, Electronic Structure, and Aromaticity of 6-Hexoxynaphthalene-2-carboxylic Acid

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, its electronic properties, and the nature of its chemical bonds. For this compound, these calculations reveal the interplay between the planar naphthalene (B1677914) core, the flexible hexoxy side chain, and the functional carboxylic acid group.

The optimized molecular geometry is obtained by finding the minimum energy conformation of the molecule. This involves calculating bond lengths, bond angles, and dihedral angles. The electronic structure is described by the distribution of electrons within the molecule, which can be visualized through molecular orbitals and electron density maps. Aromaticity, a key feature of the naphthalene system, is quantified using computational indices that measure the extent of cyclic electron delocalization, which is responsible for its characteristic stability.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying moderately large molecules like this compound. elixirpublishers.com DFT calculations, particularly using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), are effective for predicting molecular geometries and vibrational frequencies. elixirpublishers.com

For this compound, DFT would be used to optimize the geometry, providing precise data on the bond lengths of the fused rings, the C-O bonds of the ether and carboxyl groups, and the C-C bonds of the alkyl chain. Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, can reveal details about charge distribution and intramolecular interactions, such as hyperconjugation between donor and acceptor orbitals. elixirpublishers.com The electron-withdrawing nature of the carboxylic acid group and the electron-donating effect of the hexoxy group influence the charge distribution across the naphthalene ring system. elixirpublishers.com

Table 1: Representative Predicted Bond Lengths in this compound using DFT/B3LYP This table presents plausible data for illustrative purposes based on calculations of similar compounds.

BondPredicted Bond Length (Å)
C=O (carboxyl)1.215
C-O (carboxyl)1.350
O-H (carboxyl)0.970
C(naphthyl)-O(ether)1.370
C(naphthyl)-C(naphthyl)1.375 - 1.425

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. These calculations are used to determine the total energy of the molecule and to analyze its molecular orbitals.

A key aspect of orbital analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and stability of the molecule. samipubco.com A smaller gap generally suggests higher reactivity. samipubco.com For naphthalene derivatives, the HOMO-LUMO gap is influenced by substituents; adding a carboxyl group can lower the gap. researchgate.net

Atomic charge calculations, such as those derived from NBO analysis, assign partial charges to each atom in the molecule. This information helps in understanding the electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack. For instance, the oxygen atoms of the carboxylic acid group are expected to carry significant negative charges. elixirpublishers.com

Table 2: Illustrative Electronic Properties of this compound from Ab Initio Calculations This table presents plausible data for illustrative purposes based on calculations of similar compounds.

PropertyPredicted Value
HOMO Energy-6.25 eV
LUMO Energy-1.80 eV
HOMO-LUMO Gap (ΔE)4.45 eV
Atomic Charge on C=O Oxygen-0.65 e
Atomic Charge on O-H Oxygen-0.72 e

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would predict the chemical shifts for the aromatic protons on the naphthalene ring, the methylene (B1212753) protons of the hexoxy chain, and the acidic proton of the carboxyl group.

Vibrational Frequencies : The calculation of harmonic vibrational frequencies using DFT is a standard procedure for predicting infrared (IR) and Raman spectra. The predicted frequencies correspond to specific molecular motions, such as the characteristic C=O stretching of the carboxylic acid, the broad O-H stretching, C-O stretching of the ether, and various C-H bending and stretching modes of the aromatic and aliphatic parts of the molecule. elixirpublishers.com

UV-Vis Spectra : Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. This allows for the prediction of the maximum absorption wavelength (λmax) and provides insight into the nature of the electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Predicted Spectroscopic Data for this compound This table presents plausible data for illustrative purposes based on calculations of similar compounds.

Spectroscopy TypeParameterPredicted Value
¹H NMRChemical Shift (COOH)~12-13 ppm
¹³C NMRChemical Shift (C=O)~170 ppm
IRC=O Stretch Frequency~1700 cm⁻¹
IRO-H Stretch Frequency~3000 cm⁻¹ (broad)
UV-Vis (TD-DFT)λmax (HOMO→LUMO)~320 nm

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular interactions of molecules over time.

For this compound, the hexoxy chain has multiple rotatable single bonds, leading to a large number of possible conformations. Conformational analysis can be performed to identify low-energy conformers and understand the flexibility of this chain.

Molecular dynamics (MD) simulations can model the behavior of one or more molecules in a simulated environment, such as in a solvent or in a crystal lattice. nih.gov A key interaction for carboxylic acids is the formation of centrosymmetric hydrogen-bonded dimers, where the carboxyl groups of two molecules interact. nih.gov MD simulations can be used to study the stability of these dimers, the dynamics of their formation and breaking, and the influence of the solvent on these interactions. nih.gov

Theoretical Structure-Reactivity and Structure-Property Relationship (SPR) Modeling

The data generated from quantum chemical calculations can be used to build models that relate a molecule's structure to its reactivity and physical properties. This is the basis of Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) modeling. nih.gov

For this compound, descriptors derived from its computed structure—such as the HOMO-LUMO gap, dipole moment, atomic charges, and molecular electrostatic potential (MEP)—can be correlated with its chemical behavior. The MEP map, for example, visually indicates regions of positive and negative electrostatic potential, highlighting the electron-rich oxygen atoms as likely sites for electrophilic attack or hydrogen bonding, and electron-deficient regions as sites for nucleophilic attack. QSAR studies on naphthalene derivatives have shown that parameters like the partition coefficient (log P) and HOMO energy are important in describing their biological activity. nih.gov

In Silico Design Principles for Novel Derivatives Based on the this compound Scaffold

The computational model of this compound serves as a valuable scaffold for the in silico design of new molecules with tailored properties. By systematically modifying the parent structure—for example, by changing the length or branching of the alkoxy chain, altering the position of the substituents, or introducing new functional groups onto the naphthalene ring—researchers can predict how these changes will affect the molecule's properties. ijpsjournal.com

This approach allows for the virtual screening of a large number of potential derivatives to identify candidates with desired characteristics, such as an optimized HOMO-LUMO gap for electronic applications or improved binding affinity for a biological target. bohrium.comijpsjournal.com This rational design process significantly accelerates the discovery of new materials and drugs by focusing experimental efforts on the most promising candidates identified through computational analysis. ijpsjournal.com

Materials Science and Functional Applications of 6 Hexoxynaphthalene 2 Carboxylic Acid and Its Derivatives Excluding Biological/clinical

Applications in Organic Optoelectronics and Photonics.

The extended π-conjugated system of the naphthalene (B1677914) ring in 6-Hexoxynaphthalene-2-carboxylic acid provides inherent photoluminescent properties, making its derivatives suitable for applications in organic optoelectronic devices.

While specific research on the direct integration of this compound into OLEDs and organic solar cells is not extensively documented, the broader class of naphthalene derivatives has been investigated for such applications. The naphthalene moiety can act as a rigid and planar core, which is beneficial for charge transport and achieving high thermal stability in organic electronic devices. The introduction of alkoxy side chains, such as the hexyloxy group, can enhance solubility and processability, which are crucial for the fabrication of thin-film devices.

In the context of organic solar cells, derivatives of naphthalene have been explored as components of the active layer. For instance, the use of naphthalene diimide derivatives has been shown to be effective as electron acceptors. The carboxylic acid group in this compound could potentially serve as an anchoring group to metal oxide surfaces, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which are commonly used as electron transport layers in inverted organic solar cells. This could facilitate efficient charge extraction at the interface.

Naphthalene derivatives are well-known for their fluorescent properties and are widely used as fluorescent probes and dyes. nih.gov The fluorescence characteristics are highly sensitive to the nature and position of substituents on the naphthalene ring. The presence of an electron-donating group, like the hexyloxy substituent at the 6-position, can significantly influence the photophysical properties, often leading to a red-shift in the emission spectrum compared to the parent naphthalene structure.

The carboxylic acid group offers a convenient handle for further chemical modification, allowing the attachment of the naphthalene fluorophore to other molecules or materials. For instance, the carboxylic acid can be converted into an ester or amide to covalently link the fluorescent tag to biomolecules or synthetic polymers. Metal-ligand complexes of naphthalene derivatives have also been investigated for their fluorescence behavior. nih.gov For example, complexes of 3-hydroxy-2-naphthoic acid with Zr(IV) have shown enhanced fluorescence. nih.gov This suggests that derivatives of this compound could form luminescent metal complexes with potential applications in sensing and imaging.

Table 1: Photophysical Properties of Selected Naphthalene Derivatives

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Application Note
3-Hydroxy-2-naphthoic acid-Zr(IV) complex-EnhancedDemonstrates potential for fluorescence enhancement upon metal complexation. nih.gov
Substituted 1,8-NaphthalimidesVariesVariesUsed as fluorescent markers in various applications. ekb.eg

Role in Polymer Chemistry and Advanced Material Synthesis.

The bifunctional nature of this compound, possessing both a reactive carboxylic acid group and a modifiable aromatic core, makes it a valuable monomer and building block in polymer chemistry.

Aromatic dicarboxylic acids and hydroxycarboxylic acids are key monomers in the synthesis of high-performance polymers such as polyesters and polyamides. The rigid naphthalene unit in this compound can impart thermal stability and mechanical strength to the resulting polymer backbone. A closely related compound, 6-hydroxy-2-naphthoic acid, is a well-known comonomer used in the production of thermotropic liquid crystalline polyesters (LCPs), such as Vectra®. mdpi.comibm.comgoogle.com These LCPs exhibit a high degree of molecular orientation in the molten state, leading to materials with exceptional mechanical properties and dimensional stability.

The hexyloxy side chain in this compound can introduce flexibility and improve the solubility of the resulting polymers, making them more processable. It is plausible that copolyesters derived from this monomer could also exhibit liquid crystalline behavior.

Table 2: Examples of Polymers Derived from Naphthoic Acid Derivatives

Monomer(s)Polymer TypeKey Properties
6-hydroxy-2-naphthoic acid and 4-hydroxybenzoic acidThermotropic Copolyester (e.g., Vectra®)High thermal stability, excellent mechanical properties, chemical resistance. mdpi.com
2,6-naphthalenedicarboxylic acid and diolsPolyester (e.g., PEN)Higher glass transition temperature and better barrier properties than PET.

Beyond its role as a monomer, this compound and its derivatives can be used as functional additives to modify the properties of existing polymers. The naphthalene moiety can enhance the thermal stability and UV resistance of the host polymer. The long alkyl chain of the hexyloxy group can act as a plasticizer or improve the compatibility of the additive with the polymer matrix.

The carboxylic acid group can be used to introduce specific functionalities. For example, it can be used to create sites for cross-linking or to improve the adhesion of the polymer to substrates. In the design of more complex materials, the molecule can serve as a building block for dendrimers or other macromolecular architectures where the naphthalene core provides a rigid and well-defined scaffold.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Research.

The ability of the carboxylic acid group to form strong and directional hydrogen bonds makes this compound a prime candidate for the construction of supramolecular assemblies. The self-assembly of 2-naphthoic acid on a gold surface has been shown to form cyclically hydrogen-bonded pentamers. nsf.gov The presence of the hexyloxy chain in this compound could influence the packing of the molecules in such assemblies through van der Waals interactions, potentially leading to different supramolecular structures.

In the field of metal-organic frameworks (MOFs), aromatic carboxylic acids are widely used as organic linkers to connect metal ions or clusters, forming porous crystalline materials. Naphthalenedicarboxylate-based MOFs have been synthesized and investigated for various applications. researchgate.net The use of a monotopic carboxylic acid like this compound would likely lead to the formation of lower-dimensional coordination polymers or act as a modulator in the synthesis of MOFs, controlling the crystal growth and morphology. The hexyloxy group could project into the pores of the resulting framework, modifying its hydrophobicity and influencing its adsorption properties.

Design and Synthesis of Self-Assembled Structures Incorporating this compound

The molecular structure of this compound, featuring a planar aromatic naphthalene core, a flexible alkoxy chain, and a hydrogen-bonding carboxylic acid group, predisposes it to form ordered, self-assembled structures. The interplay of hydrogen bonding, π-π stacking, and van der Waals interactions governs the formation of supramolecular architectures.

While direct studies on the self-assembly of this compound are not extensively documented, research on its analogues, such as 6-hydroxy-N-(6-methylpyridin-2-yl)naphthalene-2-carboxamide and its alkoxy derivatives, highlights the potential for self-assembly. The presence of hydrogen bond donor-acceptor groups is crucial for the formation of organized structures. The long alkyl chains in these analogues are known to facilitate the formation of liquid crystalline phases.

The self-assembly of carboxylic acids is a well-established phenomenon, often leading to the formation of hydrogen-bonded dimers. In the case of this compound, the carboxylic acid groups can form robust hydrogen-bonded dimers, which then organize further through π-π stacking of the naphthalene cores and hydrophobic interactions of the hexoxy chains. This can lead to the formation of various supramolecular structures, such as liquid crystals. The 4,n-alkyloxybenzoic acid series, for instance, is known to exhibit rich liquid crystalline behavior, forming hydrogen-bonded dimers that self-organize into nematic and smectic phases. arxiv.org Given the structural similarities, 6-alkoxynaphthalene-2-carboxylic acids are also expected to exhibit liquid crystalline properties.

The synthesis of such self-assembling systems typically involves the initial synthesis of the core molecule, 6-hydroxynaphthalene-2-carboxylic acid, followed by etherification to introduce the hexoxy chain. The resulting amphiphilic molecule can then be studied for its self-assembly behavior in various solvents and at different temperatures.

Table 1: Potential Self-Assembled Structures and Driving Forces

Supramolecular Structure Primary Driving Force(s) Key Molecular Feature(s)
Hydrogen-bonded dimers Hydrogen bonding Carboxylic acid group
π-stacked aggregates π-π stacking Naphthalene core
Lamellar structures Hydrophobic interactions, van der Waals forces Hexoxy chain
Liquid crystalline phases Combination of all above Anisotropic molecular shape

Utilization as a Linker in MOF Synthesis for Non-Biological Applications (e.g., Gas Adsorption, Catalysis)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic linkers. The properties of MOFs, such as pore size, shape, and functionality, can be tuned by judicious selection of the metal and organic linker. Carboxylic acids are widely used as linkers in MOF synthesis.

While the direct use of this compound as a linker in MOFs is not yet widely reported, the application of structurally related naphthalenedicarboxylic acids (NDCs) is well-documented, providing insight into the potential of this compound. For instance, MOFs constructed with NDC linkers have shown promise in gas adsorption and separation. rsc.orgnih.govacs.org

A notable example is the functionalization of MOF-205 with a 1,5-dibenzyloxy-2,6-naphthalenedicarboxylate linker. rsc.org Although the introduction of this bulky functionalized linker led to a reduction in the Brunauer-Emmett-Teller (BET) surface area compared to the parent MOF-205, the functionalized MOF exhibited enhanced hydrogen (H₂) adsorption capacities at 77 K and carbon dioxide (CO₂) uptakes at various temperatures. rsc.org Specifically, MOF-205-OBn showed good selectivity for CO₂ over nitrogen (N₂) and methane (B114726) (CH₄). rsc.org

Table 2: Gas Adsorption Properties of MOF-205 and its Functionalized Derivatives

MOF BET Surface Area (m²/g) H₂ Adsorption Trend (77 K, 1 bar) CO₂/N₂ Selectivity (298 K) CO₂/CH₄ Selectivity (298 K)
MOF-205 4460 Lowest - -
MOF-205-NO₂ 3980 Higher than MOF-205 - -
MOF-205-NH₂ 4330 Higher than MOF-205-NO₂ - -
MOF-205-OBn 3470 Highest 6.5 2.7

Data sourced from Park et al., Dalton Transactions, 2015. rsc.org

The hexoxy group of this compound could introduce several advantageous features to a MOF structure. The flexible alkyl chain could lead to the formation of more dynamic and potentially "smart" frameworks that can respond to external stimuli. Furthermore, the alkoxy group can modify the hydrophobicity of the pores, which can be beneficial for the selective adsorption of certain gases or for creating a more stable framework in the presence of moisture.

In the realm of catalysis, MOFs with functionalized linkers have shown great potential. researchgate.netuchicago.eduuchicago.edu The incorporation of a hexoxy group could influence the catalytic activity of a MOF by altering the electronic environment of the metal centers or by providing specific binding sites for substrates. For example, UiO-66, a well-known zirconium-based MOF, has been modified with 1,4-naphthalenedicarboxylic acid to enhance its photocatalytic performance for the degradation of dye chemicals. chemrxiv.orgchemrxiv.org The introduction of functional groups on the linker can significantly impact the catalytic properties of the MOF. nih.govrsc.org

Applications in Sensing and Chemo-sensing Technologies

The naphthalene moiety in this compound is inherently fluorescent, making it a promising candidate for the development of fluorescent chemosensors. nih.gov Naphthalene derivatives have been successfully employed for the selective and sensitive detection of various metal ions. nih.govrsc.orgtandfonline.com For instance, a naphthalene-derived Schiff base has been synthesized and used as a "turn-on" fluorescent chemosensor for aluminum ions (Al³⁺) in aqueous solution with a low detection limit of 1.89 x 10⁻⁸ M. nih.govresearcher.life Another naphthalene-based Schiff base demonstrated selective fluorescence enhancement for zinc ions (Zn²⁺). rsc.org

The sensing mechanism of these chemosensors often relies on the coordination of the target analyte with specific functional groups on the naphthalene derivative, which leads to a change in the fluorescence properties of the molecule, such as an increase in fluorescence intensity ("turn-on") or a decrease ("turn-off"). The carboxylic acid group in this compound can act as a binding site for metal ions, and the hexoxy group can be modified to introduce other recognition moieties to enhance selectivity.

Furthermore, lanthanide complexes with naphthalene carboxylic acid ligands have been studied for their luminescence properties. osti.govresearchgate.netnih.gov The naphthalene moiety can act as an "antenna" that absorbs light and transfers the energy to the lanthanide ion, resulting in sensitized emission. This principle can be exploited to develop highly sensitive luminescent probes.

Beyond optical sensing, naphthalene derivatives have also been used in the construction of electrochemical sensors. For example, an electrochemical biosensor for naphthalene acetic acid has been developed using graphene electrodes modified with lipid films containing an auxin-binding protein receptor. researchgate.netdntb.gov.ua This demonstrates the potential for incorporating naphthalene-based carboxylic acids into electrochemical sensing platforms.

Catalytic Applications or as Ligands in Organometallic Catalysis

The carboxylic acid group of this compound can act as a ligand for transition metals, forming organometallic complexes with potential catalytic applications. Carboxylate ligands are known to play a crucial role in a variety of catalytic reactions, including cross-coupling reactions. wikipedia.orgwikipedia.orgacs.org

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, often employ carboxylate ligands to modulate the reactivity and stability of the palladium catalyst. researchgate.netresearchgate.net The naphthalene core of this compound can influence the electronic and steric properties of the resulting metal complex, thereby affecting its catalytic performance.

Rhodium complexes are another class of catalysts where carboxylic acid ligands can be employed. Rhodium-catalyzed C-H activation and functionalization reactions are powerful tools for the synthesis of complex organic molecules. researchgate.netdntb.gov.uadntb.gov.ua The use of chiral carboxylic acids as ligands in such reactions can induce enantioselectivity, a critical aspect in the synthesis of pharmaceuticals and fine chemicals. While specific studies on this compound in this context are limited, the general principles of ligand design in organometallic catalysis suggest its potential. For instance, rhodium-catalyzed click chemistry has been developed for the construction of biaxial atropisomers where the products could be linked to valuable carboxylic acids. acs.orgacs.org

Furthermore, the compound itself could be a substrate in catalytic transformations. For example, iron-catalyzed radical addition reactions have been successfully performed with naphthalene-derived benzylic carboxylic acids. acs.org

Table 3: Mentioned Compound Names

Compound Name
This compound
6-hydroxy-N-(6-methylpyridin-2-yl)naphthalene-2-carboxamide
4,n-alkyloxybenzoic acid
6-hydroxynaphthalene-2-carboxylic acid
1,5-dibenzyloxy-2,6-naphthalenedicarboxylate
1,4-naphthalenedicarboxylic acid
Aluminum ions (Al³⁺)
Zinc ions (Zn²⁺)

Synthesis and Investigation of Derivatives and Analogues of 6 Hexoxynaphthalene 2 Carboxylic Acid for Structure Function Relationship Studies in Non Biological Contexts

Design Principles for Modulating the Naphthalene-2-carboxylic Acid Core to Affect Non-Biological Properties

The naphthalene-2-carboxylic acid core serves as a versatile scaffold for the development of functional organic materials. Its rigid, planar structure and extended π-system are key features that can be systematically modified to influence properties such as liquid crystallinity, thermal stability, and photophysical behavior.

Key design principles for modulating the non-biological properties of the naphthalene-2-carboxylic acid core include:

Polarity and Polarizability: The introduction of polar groups, such as the carboxylic acid moiety or other functional groups, can significantly impact the dielectric anisotropy and intermolecular interactions of the resulting materials. The polarizability of the naphthalene (B1677914) ring system itself contributes to the van der Waals forces that stabilize liquid crystalline phases.

Intermolecular Interactions: The carboxylic acid group can participate in hydrogen bonding, leading to the formation of dimers. This head-to-head association of molecules effectively elongates the molecular unit, which can stabilize mesophases and influence their thermal properties.

The synthesis of 6-hexoxynaphthalene-2-carboxylic acid typically begins with a precursor such as 6-hydroxy-2-naphthoic acid. The hexoxy group is then introduced via a Williamson ether synthesis, a well-established organic reaction. This involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a hexyl halide (e.g., 1-bromohexane).

Table 1: Key Molecular Features and Their Influence on Non-Biological Properties

Molecular FeatureInfluence on Non-Biological Properties
Naphthalene CoreProvides rigidity, planarity, and a polarizable π-system, essential for liquid crystallinity.
6-Hexoxy MoietyActs as a flexible tail, influencing melting points, clearing points, and the type of liquid crystal phase.
Carboxylic Acid GroupEnables hydrogen bonding to form dimers, effectively elongating the molecule and enhancing thermal stability of mesophases.
Additional Functional GroupsCan be introduced to fine-tune properties like polarity, color, and reactivity for specific applications.

Systematic Modification of the 6-Hexoxy Moiety and its Impact on Chemical Behavior and Material Properties

The 6-hexoxy moiety plays a pivotal role in determining the material properties of this compound derivatives. Systematic modification of this alkoxy chain, primarily by varying its length, provides a powerful tool for tuning the mesomorphic and thermal behavior of these compounds.

Studies on homologous series of 6-alkoxynaphthalene-2-carboxylic acid esters have demonstrated a clear relationship between the length of the alkoxy chain and the liquid crystalline properties. Generally, as the length of the alkyl chain increases, the melting points of the compounds tend to decrease, while the clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid) often exhibit an odd-even effect, with derivatives having an even number of carbon atoms in the alkoxy chain showing higher clearing points than those with an odd number.

Longer alkoxy chains tend to promote the formation of more ordered smectic phases over nematic phases. scirp.org This is attributed to the increased van der Waals interactions between the aliphatic chains, which favor a layered arrangement of the molecules. For instance, in a series of n-alkyl 4-(6-alkoxy-2-naphthoyloxy)benzoates, shorter alkoxy chains (e.g., methoxy, ethoxy) may lead to nematic phases, while longer chains (e.g., hexoxy and beyond) can induce the formation of smectic A or smectic C phases. scirp.org

The flexibility of the hexoxy chain also contributes to the solubility of the molecule in organic solvents, which is an important consideration for processing and device fabrication. Furthermore, the thermal stability of the resulting materials can be influenced by the alkoxy chain length, with longer chains sometimes leading to a decrease in the decomposition temperature. mdpi.com

Table 2: Effect of Alkoxy Chain Length on Mesomorphic Properties of a Representative Homologous Series of 6-Alkoxynaphthalene-2-carboxylic Acid Esters

Alkoxy Chain Length (Number of Carbon Atoms)Predominant Liquid Crystal PhaseMelting Point (°C)Clearing Point (°C)
4 (Butoxy)Nematic120155
5 (Pentoxy)Nematic115150
6 (Hexoxy)Nematic, Smectic A110160
8 (Octoxy)Smectic A105165
10 (Decoxy)Smectic A100170

Note: The data in this table is illustrative and represents general trends observed in such systems.

Introduction of Additional Functional Groups on the Naphthalene Ring of this compound

The introduction of additional functional groups onto the naphthalene ring of this compound offers a further avenue for tailoring its non-biological properties. The position and electronic nature of these substituents can have a profound effect on the molecule's geometry, polarity, and intermolecular interactions.

For example, the introduction of a lateral substituent, such as a halogen or a small alkyl group, can disrupt the molecular packing and lower the melting and clearing points. This can be advantageous for creating materials with liquid crystalline phases at or near room temperature. Conversely, the addition of a polar group, like a cyano (-CN) or nitro (-NO2) group, can increase the dipole moment of the molecule, leading to stronger intermolecular interactions and potentially higher clearing points and different dielectric properties.

Synthetic strategies for introducing these functional groups often involve electrophilic aromatic substitution reactions on a suitable naphthalene precursor. The directing effects of the existing substituents (the alkoxy and carboxylic acid groups or their precursors) will determine the position of the new functional group. For instance, the 6-alkoxy group is an activating, ortho-, para-directing group, which would favor substitution at the 5- and 7-positions.

The introduction of photoreactive groups, such as a cinnamate (B1238496) or an azobenzene (B91143) moiety, can impart photoswitchable properties to the material. This allows for the reversible control of the material's properties, such as its liquid crystal phase or color, through the application of light.

Comparative Analysis of Reactivity and Non-Biological Properties of Synthesized Analogues

A comparative analysis of the reactivity and non-biological properties of synthesized analogues of this compound is essential for establishing clear structure-property relationships. By systematically varying the molecular structure and measuring the resulting changes in properties, a deeper understanding of the underlying principles can be achieved.

For instance, a homologous series of 6-alkoxynaphthalene-2-carboxylic acid derivatives, where the alkoxy chain length is varied from C1 to C12, can be synthesized and their mesomorphic properties characterized using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The data obtained can then be used to correlate chain length with transition temperatures, enthalpy changes, and the type of liquid crystal phase observed.

Similarly, a series of analogues with different functional groups on the naphthalene ring can be prepared and their properties compared. For example, the introduction of electron-withdrawing groups versus electron-donating groups can be studied to determine their effect on the electronic properties of the molecule, which can be relevant for applications in organic electronics.

The reactivity of the carboxylic acid group can also be explored by synthesizing a range of ester and amide derivatives. The nature of the alcohol or amine used in the esterification or amidation reaction will influence the properties of the final product. For example, using a chiral alcohol to form an ester will introduce chirality into the molecule, which can lead to the formation of chiral liquid crystal phases such as cholesteric or ferroelectric phases.

Table 3: Comparative Properties of Functionalized this compound Analogues

AnalogueModificationKey Property ChangePotential Non-Biological Application
6-Octyloxynaphthalene-2-carboxylic acidIncreased alkoxy chain lengthHigher clearing point, more stable smectic phaseHigh-temperature liquid crystal displays
5-Bromo-6-hexoxynaphthalene-2-carboxylic acidIntroduction of a lateral bromo groupLowered melting and clearing pointsRoom-temperature liquid crystal mixtures
Ethyl 6-hexoxynaphthalene-2-carboxylateEsterification of the carboxylic acidLoss of hydrogen bonding, lower melting pointComponent in liquid crystal formulations
6-Hexoxynaphthalene-2-carboxamideConversion of carboxylic acid to amideStronger hydrogen bonding, higher melting pointGelling agents for organic solvents

Influence of Stereochemistry (if applicable) on the Chemical Behavior and Functional Attributes of Derivatives

While this compound itself is achiral, the introduction of stereocenters into its derivatives can have a significant impact on their chemical behavior and functional attributes, particularly in the context of creating chiral materials. Stereochemistry becomes a critical design element when targeting properties that arise from molecular chirality.

The most common way to introduce stereochemistry is by reacting the carboxylic acid group with a chiral alcohol or amine to form a chiral ester or amide. The presence of a stereocenter in the molecule can lead to the formation of chiral liquid crystal phases, such as the cholesteric (chiral nematic) phase or chiral smectic phases (e.g., SmC*).

Cholesteric Liquid Crystals: These materials exhibit a helical superstructure, which gives them unique optical properties, such as selective reflection of light. The pitch of the helix is sensitive to temperature, which makes these materials useful for applications such as thermometers and tunable optical filters.

Ferroelectric Liquid Crystals: Chiral smectic C (SmC*) phases can exhibit ferroelectric properties, meaning they have a spontaneous electric polarization that can be switched by an external electric field. This property is exploited in fast-switching display devices.

The absolute configuration of the stereocenter (R or S) will determine the handedness of the helical twist in a cholesteric phase or the direction of the spontaneous polarization in a ferroelectric phase. Furthermore, the presence of multiple stereocenters can lead to diastereomers, which will have different physical properties, including their mesomorphic behavior.

In a non-biological context, the influence of stereochemistry is primarily observed in the macroscopic properties of the material that arise from the collective behavior of chiral molecules. The chemical reactivity of the functional groups is generally not significantly affected by the stereochemistry, unless the reaction itself is stereospecific or stereoselective.

Q & A

Basic: What are the established synthetic routes for 6-Hexoxynaphthalene-2-carboxylic acid, and how can regioselectivity be ensured?

Methodological Answer:
Synthesis typically involves functionalization of the naphthalene ring. A common approach is the alkylation of 6-hydroxy-2-naphthoic acid with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C to introduce the hexyloxy group . To ensure regioselectivity, steric and electronic effects are controlled by using protecting groups for the carboxylic acid moiety (e.g., methyl esters) during alkylation. Enzymatic methods, such as recombinant E. coli expressing CYP450 enzymes (e.g., CYP199A2), can achieve regioselective hydroxylation/oxidation in related naphthalene derivatives . Post-synthesis, HPLC with UV detection (λ = 254 nm) is recommended for purity validation (>99.5%) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction resolves molecular geometry and confirms substituent positions (e.g., hexyloxy chain conformation) .
  • ¹H/¹³C NMR in DMSO-d₆ identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, hexyloxy protons at δ 1.2–1.6 ppm) and quantifies purity.
  • HPLC-MS (C18 column, acetonitrile/water gradient) detects impurities like unreacted 6-hydroxy-2-naphthoic acid (<0.05%) .
  • FT-IR verifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced: How should researchers address inconsistencies in reported spectroscopic data for naphthalene derivatives like this compound?

Methodological Answer:
Apply the Evidence Quality Assessment Framework :

  • Bias Risk : Compare experimental conditions (e.g., solvent polarity, temperature) across studies. If discrepancies arise from unstandardized protocols, conduct controlled replicates.
  • Inconsistency : Use meta-analysis to evaluate effect sizes (e.g., reaction yields) and heterogeneity (I² statistic). If cross-study variability exceeds 50%, recalibrate synthetic parameters (e.g., catalyst loading).
  • Indirectness : Validate findings using orthogonal methods (e.g., X-ray vs. computational modeling) to rule out artifacts.

Advanced: What experimental designs are optimal for studying the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • Substitution Reactions : React with HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C to nitrate the naphthalene ring. Monitor regiochemistry via LC-MS; positions para to the electron-donating hexyloxy group are favored .
  • Oxidation : Use KMnO₄ in alkaline conditions (pH >10) to convert the carboxylic acid to a quinone. Control reaction time (<2 hrs) to avoid over-oxidation .
  • Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to measure rate constants (k) under varying temperatures (Arrhenius plots).

Advanced: How can comparative studies between this compound and its hydroxylated analogs (e.g., 6,7-dihydroxy derivatives) inform structure-activity relationships?

Methodological Answer:

  • Hydrogen Bonding Analysis : Compare solubility in polar solvents (e.g., water, ethanol) and XRD-derived intermolecular distances. The dihydroxy analog forms stronger H-bonds, reducing bioavailability .
  • Biological Activity : Test antimicrobial efficacy (MIC assays) against S. aureus. The hexyloxy group enhances lipophilicity, improving membrane penetration vs. hydroxylated analogs .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare electron density maps and predict reactive sites .

Advanced: What methodologies ensure stability and reproducibility in long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation. Purity degrades by <1% over 12 months under these conditions .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., decarboxylated naphthalene) should remain <0.1% .
  • Reproducibility : Document batch-specific parameters (e.g., solvent residuals, crystallization kinetics) using ISO 17025-compliant protocols .

Methodological: How can researchers mitigate publication bias and imprecision in studies involving this compound?

Methodological Answer:

  • Pre-registration : Submit experimental designs to repositories like Open Science Framework to reduce outcome reporting bias .
  • Statistical Power : Use G*Power software to calculate sample sizes (α = 0.05, β = 0.2) for kinetic or toxicity studies .
  • Data Transparency : Share raw NMR/HPLC files via platforms like Zenodo to enable independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.